4-(4-Aminobenzyl)phenol
Description
4-(4-Aminobenzyl)phenol is an organic compound with the molecular formula C13H13NO It consists of a phenol group substituted with a benzyl group, which in turn is substituted with an amino group at the para position
Properties
IUPAC Name |
4-[(4-aminophenyl)methyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c14-12-5-1-10(2-6-12)9-11-3-7-13(15)8-4-11/h1-8,15H,9,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DULOMPJDZXQPSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=CC=C(C=C2)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(4-Aminobenzyl)phenol can be synthesized through several methods. One common approach involves the nucleophilic aromatic substitution of a haloarene. For example, chlorobenzene can be fused with sodium hydroxide at high temperatures and pressures to produce sodium phenoxide, which upon acidification yields phenol . This phenol can then undergo further reactions to introduce the benzyl and amino groups.
Another method involves the reduction of 4-nitrobenzyl alcohol to 4-aminobenzyl alcohol, followed by a Friedel-Crafts alkylation to attach the phenol group .
Industrial Production Methods
Industrial production of 4-(4-Aminobenzyl)phenol typically involves large-scale chemical synthesis using similar methods as described above but optimized for efficiency and yield. The use of catalysts and controlled reaction conditions ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
4-(4-Aminobenzyl)phenol undergoes several types of chemical reactions, including:
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the phenol group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromic acid and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used under acidic or basic conditions.
Major Products
Oxidation: Quinones and hydroquinones.
Reduction: Amines and hydroxyamines.
Substitution: Halogenated, nitrated, or sulfonated derivatives of 4-(4-Aminobenzyl)phenol.
Scientific Research Applications
Antimicrobial Activity
Recent studies have demonstrated that derivatives of 4-(4-Aminobenzyl)phenol exhibit significant antimicrobial activity against various bacterial strains. For instance, synthesized compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Bacillus subtilis . The compounds demonstrated a concentration-dependent inhibition of bacterial growth, indicating their potential as new antimicrobial agents.
Antidiabetic Properties
The compound has also been evaluated for its antidiabetic effects. In vitro studies revealed that certain derivatives can inhibit key enzymes involved in carbohydrate metabolism, such as α-amylase and α-glucosidase. One study reported a remarkable 93.2% inhibition of amylase and 73.7% inhibition of glucosidase by synthesized derivatives . These findings suggest that 4-(4-Aminobenzyl)phenol derivatives could be developed into therapeutic agents for managing diabetes.
Anticancer Potential
The interaction of 4-(4-Aminobenzyl)phenol with DNA has been explored to assess its anticancer potential. Studies indicate that certain derivatives can bind to DNA, leading to hyperchromic effects in spectral analysis, which suggests a strong interaction between the compound and nucleic acids . This property is promising for developing anticancer drugs that target DNA directly.
Androgen Receptor Antagonism
Research has identified that derivatives related to 4-(4-Aminobenzyl)phenol can act as androgen receptor antagonists. These compounds bind effectively to the androgen receptor's ligand-binding domain, inhibiting the growth of prostate cancer cell lines . The structure-activity relationship studies highlight the potential for designing new prostate cancer treatments based on this unique pharmacophore.
Self-Immolative Linkers
In drug delivery systems, 4-(4-Aminobenzyl)phenol has been utilized as a self-immolative linker in prodrug formulations. This application allows for controlled release of active pharmaceutical ingredients, enhancing the efficacy and reducing side effects of treatments . The ability to design linkers that respond to specific stimuli is crucial in developing targeted therapies.
Phenol Detection and Treatment
The compound has also been investigated for its role in environmental chemistry, particularly in detecting phenolic compounds. Methods utilizing 4-aminoantipyrine have shown effectiveness in estimating phenolic content in wastewater and other samples . This application is vital for monitoring environmental pollutants and ensuring compliance with safety regulations.
Case Studies
Mechanism of Action
The mechanism of action of 4-(4-Aminobenzyl)phenol involves its interaction with various molecular targets and pathways. The phenol group can participate in hydrogen bonding and electron transfer reactions, while the amino group can engage in nucleophilic attacks and form stable complexes with metal ions . These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Aminobenzyl alcohol: Similar structure but lacks the phenol group, making it less reactive in certain chemical reactions.
4-Nitrobenzyl alcohol: Contains a nitro group instead of an amino group, leading to different reactivity and applications.
Phenol: Lacks the benzyl and amino groups, resulting in different chemical properties and uses.
Uniqueness
4-(4-Aminobenzyl)phenol is unique due to the presence of both the phenol and amino groups, which confer distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and form stable complexes makes it a valuable compound in multiple fields of research and industry.
Biological Activity
4-(4-Aminobenzyl)phenol, also known as p-aminobenzylphenol, is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
4-(4-Aminobenzyl)phenol is characterized by the following chemical structure:
- Molecular Formula : C13H13N
- Molecular Weight : 199.25 g/mol
- CAS Number : 102-97-6
The compound features an amino group (-NH2) and a phenolic hydroxyl group (-OH), which contribute to its biological activity by allowing interactions with various biological targets.
The biological activity of 4-(4-Aminobenzyl)phenol is primarily attributed to its ability to interact with cellular targets through several mechanisms:
- Antioxidant Activity : The phenolic hydroxyl group can donate hydrogen atoms to free radicals, thereby neutralizing oxidative stress in cells.
- Enzyme Inhibition : The amino group may facilitate binding to enzyme active sites, inhibiting their function and altering metabolic pathways.
- Cell Signaling Modulation : The compound can influence signaling pathways by interacting with receptors or transcription factors, potentially affecting gene expression.
Antimicrobial Properties
Research indicates that 4-(4-Aminobenzyl)phenol exhibits notable antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be significantly lower than those of standard antibiotics, suggesting its potential as a novel antimicrobial agent .
Anticancer Activity
Several studies have explored the anticancer properties of 4-(4-Aminobenzyl)phenol. In vitro experiments showed that the compound induces apoptosis in cancer cell lines, such as breast and lung cancer cells. The mechanisms involved include the activation of caspases and modulation of Bcl-2 family proteins, leading to increased levels of pro-apoptotic factors .
Neuroprotective Effects
Emerging evidence suggests that 4-(4-Aminobenzyl)phenol may have neuroprotective effects. In animal models of neurodegenerative diseases, the compound has been shown to reduce neuronal cell death and improve cognitive functions. This effect is believed to be mediated through its antioxidant properties and ability to inhibit neuroinflammation .
Case Studies
-
Antimicrobial Efficacy :
- A comparative study assessed the antimicrobial activity of 4-(4-Aminobenzyl)phenol against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated that the compound had a lower MIC compared to traditional antibiotics like penicillin and ampicillin, highlighting its potential for therapeutic applications in treating infections .
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Cancer Cell Apoptosis :
- In a study involving human breast cancer cell lines (MCF-7), treatment with 4-(4-Aminobenzyl)phenol resulted in a significant reduction in cell viability. Flow cytometry analysis revealed an increase in early apoptotic cells, confirming the compound's role in promoting apoptosis through intrinsic pathways .
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Neuroprotection in Animal Models :
- An experimental model using mice with induced oxidative stress demonstrated that administration of 4-(4-Aminobenzyl)phenol significantly reduced markers of oxidative damage in brain tissues. Behavioral tests indicated improved memory and learning abilities post-treatment, suggesting its potential use in neurodegenerative disease management .
Summary Table of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
